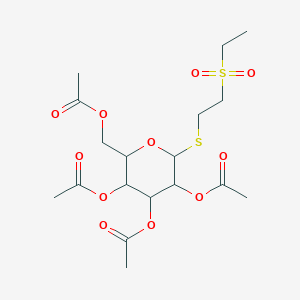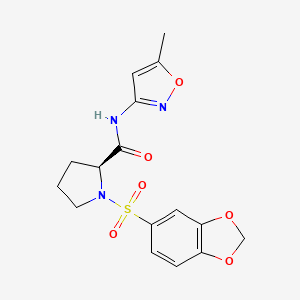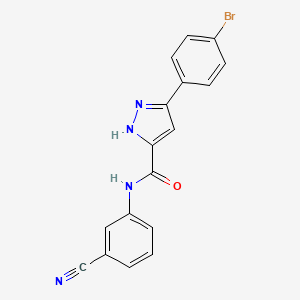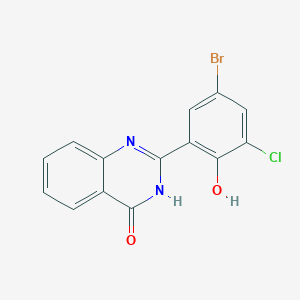
2-(ethylsulfonyl)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4,5-TRIS(ACETYLOXY)-6-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}OXAN-2-YL]METHYL ACETATE: is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and a sulfanyl oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of acetoxy groups and the sulfanyl ethyl group. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetoxy groups, converting them back to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with multiple functional groups.
Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: In the industrial sector, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups may facilitate binding to active sites, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. Pathways involved may include oxidative stress response and sulfur metabolism.
Comparación Con Compuestos Similares
[3,4,5-TRIS(ACETYLOXY)-6-{[2-(METHANESULFONYL)ETHYL]SULFANYL}OXAN-2-YL]METHYL ACETATE: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
[3,4,5-TRIS(ACETYLOXY)-6-{[2-(PROPANESULFONYL)ETHYL]SULFANYL}OXAN-2-YL]METHYL ACETATE: Similar structure but with a propanesulfonyl group.
Uniqueness: The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-{[2-(ETHANESULFONYL)ETHYL]SULFANYL}OXAN-2-YL]METHYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H28O11S2 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[3,4,5-triacetyloxy-6-(2-ethylsulfonylethylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H28O11S2/c1-6-31(23,24)8-7-30-18-17(28-13(5)22)16(27-12(4)21)15(26-11(3)20)14(29-18)9-25-10(2)19/h14-18H,6-9H2,1-5H3 |
Clave InChI |
AGYBQBUPPJQKDM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{1-[4-(naphthalen-2-yloxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B12490745.png)


![5-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12490759.png)
![2-(3,5-dimethylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12490762.png)
![2-{3-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12490771.png)
![10-(4-methylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12490778.png)
![5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B12490779.png)

![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12490790.png)

![Ethyl 2-(morpholin-4-yl)-5-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B12490795.png)
![1-[(2-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B12490801.png)
